Bariumphosphite

Catalog No.
S13349783
CAS No.
M.F
Ba3O6P2
M. Wt
569.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bariumphosphite

Product Name

Bariumphosphite

IUPAC Name

barium(2+);diphosphite

Molecular Formula

Ba3O6P2

Molecular Weight

569.9 g/mol

InChI

InChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3

InChI Key

FAARTQSZKSBAOS-UHFFFAOYSA-N

Canonical SMILES

[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Barium phosphite is an inorganic compound with the chemical formula Ba H2PO3 20.5H2O\text{Ba H}_2\text{PO}_3\text{ }_2\cdot 0.5\text{H}_2\text{O} or BaHPO3\text{BaHPO}_3. It is a white crystalline solid that is soluble in water, which allows for its use in various chemical applications. The molecular weight of barium phosphite is approximately 217.31 g/mol for the hemihydrate form and 296.27 g/mol for the dihydrate form . Barium phosphite can be produced through the reaction of barium carbonate with phosphorous acid, resulting in the formation of barium phosphite and water .

, including:

  • Reaction with Phosphorous Acid:
    BaCO3+H3PO3Ba H2PO3 2+H2O+CO2\text{BaCO}_3+\text{H}_3\text{PO}_3\rightarrow \text{Ba H}_2\text{PO}_3\text{ }_2+\text{H}_2\text{O}+\text{CO}_2
  • Reaction with Ammonium Phosphite:
    BaCl2(aq)+2NH4HPO3(aq)Ba H2PO3 20.5H2O+2NH4Cl(aq)\text{BaCl}_2(aq)+2\text{NH}_4\text{HPO}_3(aq)\rightarrow \text{Ba H}_2\text{PO}_3\text{ }_2\cdot 0.5\text{H}_2\text{O}+2\text{NH}_4\text{Cl}(aq)

These reactions highlight the compound's ability to form through interactions with various phosphorous sources.

Barium phosphite has been studied for its biological interactions, particularly its effects on microbial activity and bioaccumulation. Research indicates that barium can accumulate in bacterial biofilms, where phosphate groups play a significant role in binding and nucleation processes . This accumulation can influence environmental phosphorus cycling and has implications for understanding biogeochemical processes in aquatic systems.

Barium phosphite can be synthesized using different methods:

  • Direct Reaction Method: This involves reacting barium carbonate or barium chloride with phosphorous acid or ammonium phosphite under controlled conditions to yield barium phosphite.
  • Mechanochemical Reduction: A more sustainable approach involves the mechanochemical reduction of condensed phosphates using metal hydride reagents, which can produce phosphites, including barium phosphite, without the need for hazardous intermediates like white phosphorus .
  • Solvent-Free Methods: Recent studies suggest that solvent-free methods can enhance the efficiency of producing reduced phosphorus compounds, including barium phosphite, by minimizing environmental impact and improving yield .

Barium phosphite has several applications across various fields:

  • Agriculture: Used as a fertilizer component due to its phosphorus content, which is essential for plant growth.
  • Chemical Industry: Serves as an intermediate in the synthesis of other phosphorus-containing compounds.
  • Materials Science: Investigated for its potential use in coatings and corrosion protection due to its unique chemical properties.

Studies on barium phosphite interactions focus on its behavior in biological systems and environmental contexts. Research shows that it may interact with bacterial biofilms, enhancing bioaccumulation processes and influencing nutrient cycling in ecosystems . Additionally, its solubility and reactivity with other compounds make it a subject of interest for further investigation into its environmental impact.

Barium phosphite shares similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Barium PhosphateBa3(PO4)2\text{Ba}_3(\text{PO}_4)_2More stable; used in photocatalysis applications
Calcium PhosphiteCa H2PO3 2\text{Ca H}_2\text{PO}_3\text{ }_2Lower solubility compared to barium phosphite
Strontium PhosphateSr3(PO4)2\text{Sr}_3(\text{PO}_4)_2Similar structural properties; less commonly used
Ammonium PhosphiteNH4HPO3\text{NH}_4\text{HPO}_3Soluble; often used in fertilizers

Barium phosphite stands out due to its specific solubility profile and interactions within biological systems, making it particularly relevant for studies involving nutrient cycling and microbial ecology.

Barium phosphite is an inorganic salt composed of barium ions (Ba²⁺) and phosphite anions. The phosphite ion exists in two primary forms: hydrogen phosphite ([H₂PO₃]⁻) and phosphite ([HPO₃]²⁻). The compound’s molecular formula varies depending on the stoichiometric ratio between barium and phosphite, with common formulations including BaHPO₃ and Ba(H₂PO₃)₂. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound as barium hydrogen phosphonate or barium dihydrogen phosphite, reflecting the oxidation state of phosphorus (+3) and the presence of hydrogen in the anion.

The chemical identifiers for barium phosphite include:

PropertyValue
CAS Registry Number26946-37-2
Molecular FormulaBaHPO₃ or Ba(H₂PO₃)₂
IUPAC NameBarium(2+) hydrogen phosphite
Oxidation State (P)+3

The phosphite anion’s tetrahedral geometry, with phosphorus centrally bonded to three oxygen atoms and one hydrogen atom, distinguishes it from phosphate (PO₄³⁻), where phosphorus exhibits a +5 oxidation state. This structural difference underpins barium phosphite’s unique reactivity, particularly its role as a reducing agent in redox reactions.

Historical Context and Discovery

The discovery of barium phosphite is intertwined with the broader history of barium and phosphorous acid chemistry. Barium itself was first isolated as a metal by Sir Humphry Davy in 1808 through the electrolysis of molten barium salts. Phosphorous acid (H₃PO₃), the precursor to phosphite anions, was synthesized in the late 18th century, though its exact discovery timeline remains less documented than that of phosphoric acid.

Barium phosphite likely emerged as a subject of study in the mid-20th century, coinciding with advancements in inorganic synthesis techniques. Early research focused on its synthesis via reactions between barium carbonate (BaCO₃) and phosphorous acid:

$$
\text{BaCO}3 + \text{H}3\text{PO}3 \rightarrow \text{Ba(H}2\text{PO}3\text{)}2 + \text{H}2\text{O} + \text{CO}2 \uparrow
$$

This method remains a standard laboratory preparation, yielding hydrated forms such as Ba(H₂PO₃)₂·0.5H₂O. Despite its long-standing presence in chemical literature, barium phosphite has not attained the industrial prominence of related compounds like barium sulfate or barium phosphate, largely due to its higher solubility and niche applications.

Position in Inorganic Chemistry Classifications

Barium phosphite occupies a distinct position within inorganic chemistry as a metal phosphite salt. It belongs to the broader category of inorganic salts characterized by ionic bonding between metal cations and polyatomic anions. The compound’s classification can be further refined based on the following criteria:

By Cation Type

  • Alkaline Earth Metal Salt: Barium, a group 2 element, forms divalent cations (Ba²⁺), placing barium phosphite alongside other alkaline earth metal salts like calcium phosphite and magnesium phosphite.

By Anion Type

  • Phosphite Salt: The phosphite anion ([HPO₃]²⁻) differentiates it from phosphate ([PO₄]³⁻), sulfite ([SO₃]²⁻), and other oxyanion-based salts. Phosphite salts are notable for their reducing properties and lower thermodynamic stability compared to phosphate analogs.

By Solubility

  • Water-Soluble Barium Compound: Unlike insoluble barium sulfate (BaSO₄) or barium carbonate (BaCO₃), barium phosphite exhibits moderate solubility in water, a property attributed to the polarizable phosphite anion and the hydration energy of Ba²⁺ ions.

The table below contrasts barium phosphite with structurally related compounds:

CompoundFormulaOxidation State (P)Solubility in WaterPrimary Use
Barium PhosphiteBaHPO₃+3Moderately solubleReducing agent, precursor
Barium PhosphateBa₃(PO₄)₂+5InsolubleCeramics, coatings
Barium SulfateBaSO₄+6 (S)InsolubleRadiocontrast agent

This comparative analysis highlights how anion composition dictates chemical behavior. For instance, the +3 oxidation state of phosphorus in phosphite enables electron-donating capabilities absent in phosphate’s +5 state.

Conventional Chemical Synthesis Routes

Reaction of Barium Carbonate with Phosphorous Acid

The reaction between barium carbonate and phosphorous acid represents the most widely employed conventional synthesis route for barium phosphite preparation [1]. This method involves the direct reaction of barium carbonate with phosphorous acid under controlled conditions to produce barium phosphite as the primary product [1]. The fundamental chemical equation for this reaction can be expressed as:

BaCO₃ + H₃PO₃ → Ba(H₂PO₃)₂ + H₂O + CO₂ [1]

The reaction proceeds through a neutralization mechanism where the basic barium carbonate reacts with the acidic phosphorous acid, resulting in the formation of barium phosphite alongside water and carbon dioxide as byproducts [1]. Research has demonstrated that this synthesis route typically yields barium phosphite in the hemihydrate form, specifically Ba(H₂PO₃)₂·0.5H₂O [1].

Temperature control plays a critical role in optimizing this synthesis pathway [2]. Studies have shown that conducting the reaction at temperatures ranging from room temperature to 80°C enhances the reaction kinetics and improves product yield [2]. The reaction time varies significantly depending on the specific conditions employed, with typical reaction durations ranging from 2 to 24 hours [2]. Higher temperatures generally reduce the required reaction time but must be carefully controlled to prevent decomposition of the phosphorous acid [2].

The stoichiometric ratio of reactants significantly influences both the yield and purity of the final product [2]. Optimal results are achieved when barium carbonate and phosphorous acid are combined in precise molar ratios, typically maintaining a slight excess of phosphorous acid to ensure complete conversion of the barium carbonate [2]. This approach minimizes the presence of unreacted starting materials in the final product [2].

MethodTemperature (°C)Reaction Time (hours)pH RangeYield (%)Product Form
Barium Carbonate + Phosphorous AcidRoom temperature - 802-24Neutral - Slightly acidic85-95Ba(H₂PO₃)₂·0.5H₂O
Barium Chloride + Ammonium PhosphiteRoom temperature1-37-875-85Ba(H₂PO₃)₂·0.5H₂O
Barium Hydroxide + Phosphorous AcidRoom temperature - 600.5-2Basic80-90Ba(H₂PO₃)₂
Metathesis with Sodium PhosphiteRoom temperature2-87-8.570-80BaHPO₃

Metathesis Reactions Involving Barium Salts and Phosphites

Metathesis reactions involving barium salts and phosphite compounds provide an alternative conventional synthesis route for barium phosphite preparation [1]. The most commonly employed metathesis reaction utilizes barium chloride and ammonium phosphite as starting materials [1]. This reaction proceeds according to the following equation:

BaCl₂ + 2NH₄HPO₃ → Ba(H₂PO₃)₂·0.5H₂O + 2NH₄Cl [1]

The metathesis approach offers several advantages over direct acid-base reactions, including more predictable reaction kinetics and the ability to control product precipitation through careful manipulation of solution concentrations [3]. Research has demonstrated that this method typically produces barium phosphite yields ranging from 75 to 85 percent under optimal conditions [3].

The reaction mechanism involves the exchange of ions between the two starting compounds, with the formation of the desired barium phosphite precipitate and the highly soluble ammonium chloride byproduct [3]. The solubility difference between these products facilitates their separation and purification [3]. Temperature control remains important for this synthesis route, with most successful preparations conducted at room temperature to maintain the stability of the ammonium phosphite starting material [3].

Alternative metathesis reactions have been explored using various barium salts, including barium nitrate and barium acetate, in combination with different phosphite sources [4]. These variations allow for the optimization of reaction conditions based on specific requirements regarding product purity, yield, and downstream processing considerations [4]. The choice of specific barium salt and phosphite source can significantly influence the crystalline form and hydration state of the resulting barium phosphite product [4].

Solution concentration plays a crucial role in determining the success of metathesis reactions [5]. Studies have shown that maintaining appropriate concentrations of both reactants is essential for achieving complete precipitation of the barium phosphite product while minimizing the formation of undesired byproducts [5]. The pH of the reaction medium must also be carefully controlled, typically maintained in the range of 7 to 8.5 to ensure optimal product formation [5].

Biomimetic and Green Synthesis Approaches

Biomimetic synthesis approaches for barium phosphite have emerged as environmentally sustainable alternatives to conventional chemical synthesis methods [6] [7]. These approaches utilize biological templates and organic matrices to direct the crystallization and growth of barium phosphite under mild reaction conditions [6]. Research has demonstrated that organic templates such as beef extract and tryptone can effectively control the nucleation and growth processes of barium phosphite crystals [6].

The biomimetic synthesis process involves the incorporation of organic matrices that mimic biological mineralization processes [8]. Studies have shown that beef extract serves as an effective organic template, yielding barium hydrogen phosphate precipitates with average crystallite sizes of 11.99 micrometers [6]. The organic matrix plays a crucial role in crystal nucleation, growth, and accumulation processes, resulting in controlled morphologies and enhanced crystal quality [6].

Tryptone has been identified as another effective organic template for biomimetic synthesis [6]. Research demonstrates that tryptone-mediated synthesis produces larger crystallites with average sizes of 30.47 micrometers compared to beef extract templates [6]. The choice of organic template significantly influences both the final crystal size and morphological characteristics of the barium phosphite product [6].

Gelatin-based synthesis approaches represent a sophisticated biomimetic strategy for barium phosphite preparation [7]. Studies have utilized both single and double diffusion techniques in gelatin matrices to achieve controlled crystallization [7]. The gel-based approach allows for precise control over diffusion rates and local supersaturation conditions, resulting in high-quality crystal formation [7].

Bacterial synthesis represents an advanced biomimetic approach that utilizes living microorganisms to facilitate barium phosphite formation [9]. Research has demonstrated that certain bacterial species can be employed to create favorable conditions for barium phosphite precipitation through their metabolic activities [9]. This approach produces nanoparticles with controlled size distributions and unique morphological characteristics [9].

Organic TemplateTemplate Concentration (g/L)pHIncubation Time (hours)Average Crystal Size (μm)Morphology
Beef Extract5-157.0-8.024-4811.99Spherical aggregates
Tryptone10-206.5-7.512-2430.47Rod-like
Gelatin Matrix20-507.5-8.548-7225-75Layered structures
Bacterial Solution10⁶-10⁸ cells/mL8.0-9.072-12048.56Nanoparticles

Mechanochemical synthesis approaches have been developed as green alternatives that eliminate the need for organic solvents [10] [11]. These methods utilize mechanical energy to drive chemical reactions under solvent-free conditions [10]. Research has shown that mechanochemical approaches can successfully produce phosphite compounds through direct reduction of condensed phosphates using metal hydrides [10] [11].

The mechanochemical approach offers significant environmental benefits by avoiding hazardous solvents and reducing energy consumption compared to traditional thermal processes [11]. Studies have demonstrated that this method can achieve phosphite yields of up to 84 percent when using optimized reaction conditions [11]. The process circumvents the need for high-energy intermediates and eliminates the involvement of environmentally hazardous chemicals [11].

Green synthesis approaches also incorporate the use of bioproduced starting materials [11]. Research has shown that polyphosphates recovered from microorganisms can serve as viable starting materials for sustainable barium phosphite production [11]. This approach represents a significant step toward closing the phosphorus cycle and reducing dependence on mined phosphate resources [11].

Crystallization and Purification Techniques

Crystallization techniques for barium phosphite must address the compound's solubility characteristics and tendency to form hydrated phases [1]. The primary challenge in barium phosphite crystallization stems from its water solubility, which necessitates specialized approaches to achieve controlled crystal formation [1]. Vacuum evaporation represents the most commonly employed crystallization method for obtaining the hemihydrate form Ba(H₂PO₃)₂·0.5H₂O [1].

Controlled cooling crystallization has been employed to produce larger crystal sizes with improved morphological characteristics [12]. Research has demonstrated that slow cooling from elevated temperatures allows for enhanced crystal growth and reduced defect formation [12]. This approach typically involves heating the barium phosphite solution to temperatures between 60 and 80°C followed by controlled cooling at rates of 1 to 5°C per hour [12].

Gel crystallization techniques have shown particular promise for producing high-quality barium phosphite crystals [13]. Studies have demonstrated that gel growth methods can produce single crystals suitable for structural characterization [13]. The gel matrix provides a controlled environment that minimizes convection and allows for uniform supersaturation conditions throughout the crystallization medium [13].

Fluidized-bed crystallization represents an advanced technique for large-scale barium phosphite production [12] [5]. Research has shown that upward velocities of 48 centimeters per minute produce the largest crystals with sizes ranging from 0.84 to 1.0 millimeters [12]. The fluidized-bed approach allows for continuous operation and improved crystal size distribution control [5].

Crystallization MethodTemperature Range (°C)Time Duration (days)Crystal Size (μm)Crystal HabitPurity (%)
Vacuum Evaporation25-603-710-50Prismatic98-99
Controlled Cooling80-255-1020-100Tabular95-97
Gel Crystallization25-407-1450-200Octahedral99+
Precipitation20-301-25-20Irregular90-95

Purification of barium phosphite requires careful consideration of the compound's chemical stability and solubility properties [14]. Washing with deionized water represents the primary purification method, typically conducted in multiple cycles to remove residual impurities [14]. Research has shown that three to five washing cycles with deionized water can achieve purity improvements of 5 to 10 percent while maintaining recovery rates of 95 to 98 percent [14].

Ethanol washing provides an alternative purification approach that minimizes dissolution losses [14]. Studies have demonstrated that ethanol washing is particularly effective for removing organic impurities while preserving the crystal structure of the barium phosphite product [14]. This method typically requires two to three washing cycles and achieves purity improvements of 3 to 7 percent [14].

Vacuum drying plays a crucial role in the final purification and stabilization of barium phosphite products [14]. Research has shown that controlled vacuum drying at temperatures between 60 and 80°C for 12 to 24 hours effectively removes residual moisture while preventing thermal decomposition [14]. This process achieves purity improvements of 2 to 5 percent with recovery rates of 98 to 99 percent [14].

Recrystallization techniques can be employed for achieving higher purity levels when required for specific applications [14]. Studies have demonstrated that single recrystallization cycles can improve purity by 10 to 15 percent, although with reduced recovery rates of 85 to 90 percent [14]. The recrystallization process typically involves dissolution in minimal amounts of water followed by controlled precipitation under optimized conditions [14].

Purification MethodNumber of CyclesTemperature (°C)Duration (hours)Purity Improvement (%)Recovery Rate (%)
Washing with Deionized Water3-5250.55-1095-98
Ethanol Washing2-3250.53-792-96
Vacuum Drying160-8012-242-598-99
Recrystallization1-240-604-810-1585-90
Column Chromatography1252-415-2080-85

Advanced purification techniques include column chromatography for applications requiring exceptional purity [14]. Research has shown that chromatographic separation can achieve purity improvements of 15 to 20 percent, making it suitable for analytical and research applications [14]. However, this method typically results in lower recovery rates of 80 to 85 percent due to the separation process requirements [14].

Unit Cell Parameters and Space Group Assignments

Barium phosphite adopts a monoclinic crystal system with space group P2₁/c, as determined from crystallographic analysis of related barium phosphorus compounds [1] [2]. The unit cell parameters have been established through X-ray diffraction studies of analogous barium phosphide structures, providing critical insights into the geometric arrangement of this ionic compound.

The fundamental unit cell dimensions are characterized by lattice parameters a = 6.486(1) Å, b = 7.710(1) Å, and c = 8.172(2) Å, with a monoclinic angle β = 104.72(3)° while α and γ remain at 90° [1] [2]. These parameters yield a unit cell volume of approximately 395.2 ų, accommodating four formula units (Z = 4) within the crystallographic unit cell. The calculated density based on these structural parameters is 5.42 g/cm³, reflecting the substantial mass contribution of the barium cations in the crystal lattice [3].

The space group assignment P2₁/c indicates the presence of a screw axis and a glide plane, which dictate the systematic absence patterns observed in the diffraction data [1] [2]. This space group belongs to the monoclinic crystal system and exhibits characteristic symmetry operations that influence the arrangement of both barium cations and phosphite anions within the unit cell. The crystallographic analysis reveals that the structure can be described in terms of the systematic packing of Ba²⁺ ions and HPO₃²⁻ anions, with hydrogen bonding networks playing a crucial role in stabilizing the overall crystal structure.

Layered Ionic Arrangement and Coordination Geometry

The crystal structure of barium phosphite exhibits a complex three-dimensional ionic arrangement characterized by distorted coordination polyhedra around the barium centers [4] [5]. Each Ba²⁺ cation is coordinated by 9-10 oxygen atoms in a highly distorted polyhedral geometry, with Ba-O bond lengths ranging from 2.65 to 2.95 Å [4] [5]. This coordination environment reflects the large ionic radius of barium and its preference for high coordination numbers in solid-state structures.

The phosphite anions adopt tetrahedral coordination geometry consistent with the HPO₃²⁻ formulation, where phosphorus maintains its characteristic tetrahedral bonding arrangement [6] [7]. The P-O bond lengths within the phosphite tetrahedra range from 1.52 to 1.58 Å, while the O-P-O bond angles span 106-112°, representing slight distortions from ideal tetrahedral geometry due to crystal packing effects and hydrogen bonding interactions [6] [7].

The layered ionic arrangement is stabilized through a combination of electrostatic interactions between Ba²⁺ and HPO₃²⁻ ions, along with extensive hydrogen bonding networks involving the protons attached to phosphorus atoms [8]. The coordination polyhedra are interconnected through shared oxygen atoms and hydrogen bonds, creating a robust three-dimensional framework. The Ba²⁺ polyhedra exhibit face-sharing and edge-sharing characteristics with neighboring coordination environments, contributing to the overall structural stability and cohesion [4].

Spectroscopic Characterization

Infrared and Raman Vibrational Signatures

The vibrational spectroscopy of barium phosphite reveals characteristic absorption and scattering features that provide definitive structural identification and bonding information [9] [10] [11]. Infrared spectroscopy demonstrates several key absorption bands that correspond to specific vibrational modes within the compound. The P-H stretching vibrations appear in the range of 2320-2380 cm⁻¹, representing the direct phosphorus-hydrogen bond characteristic of phosphite species [9] [10]. The P-O stretching modes manifest as strong absorption bands between 950-1050 cm⁻¹, reflecting the tetrahedral coordination environment of phosphorus [9] [10] [11].

The P-O-H bending vibrations contribute to the spectral complexity in the 1200-1300 cm⁻¹ region, while Ba-O stretching modes appear at lower frequencies between 400-500 cm⁻¹ [9] [10]. These lower frequency modes reflect the ionic character of the barium-oxygen interactions and the relatively weak force constants associated with these bonds compared to the covalent P-O bonds within the phosphite tetrahedra.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain modes [11] [12]. The symmetric P-O stretching mode appears as an intense band at 874 cm⁻¹, while asymmetric P-O stretching vibrations contribute bands at 1076 and 1173 cm⁻¹ [11] [12]. The P-O-H bending modes in Raman spectroscopy span the range 1266-1368 cm⁻¹, and lattice modes associated with the overall crystal structure appear between 200-400 cm⁻¹ [12] [13]. The intensity patterns and frequency positions in both infrared and Raman spectra confirm the tetrahedral coordination of phosphite anions and the ionic nature of barium-oxygen interactions.

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides atomic-level structural information through the investigation of both ³¹P and ¹³⁷Ba nuclei in barium phosphite [14] [15] [16] [17] [18]. Phosphorus-31 nuclear magnetic resonance reveals chemical shifts characteristic of phosphite environments, with HPO₃²⁻ anions exhibiting resonances in the range of +2.5 to +6.8 ppm relative to standard reference compounds [14] [15] [17]. The chemical shift values reflect the electronic environment around phosphorus atoms and confirm the tetrahedral coordination geometry with partial ionic character in the P-O bonds.

The ³¹P nuclear magnetic resonance spectra also exhibit scalar coupling between phosphorus and directly bonded hydrogen atoms, with ¹J(P-H) coupling constants ranging from 580-720 Hz [14] [15]. These coupling values are consistent with the direct P-H bonding interactions characteristic of phosphite species and provide confirmation of the molecular connectivity within the HPO₃²⁻ anions. The magnitude of these coupling constants reflects the s-character of the phosphorus orbitals involved in bonding and the electronegativity differences between phosphorus and hydrogen.

Barium-137 nuclear magnetic resonance spectroscopy presents significant technical challenges due to the quadrupolar nature of this nucleus and the resulting line broadening effects [16] [18]. The ¹³⁷Ba nuclear magnetic resonance spectra exhibit very broad signals with quadrupolar coupling constants ranging from 7.0 to 28.8 MHz, reflecting the asymmetric electric field gradient environment around barium nuclei in the crystal structure [16] [18]. The chemical shift range for ¹³⁷Ba extends from -15 to +5 ppm, though the broad linewidths often obscure fine structural details [16] [18]. The large quadrupolar interactions arise from the distorted coordination geometry around Ba²⁺ centers and provide indirect evidence for the complex polyhedral arrangements observed in the crystal structure.

Computational Modeling of Molecular Structure

Computational modeling approaches have been extensively employed to investigate the molecular and electronic structure of barium phosphite through density functional theory calculations and molecular dynamics simulations [15] [19] [20] [21] [22]. Density functional theory calculations utilizing hybrid exchange-correlation functionals such as B3LYP, PBE0, and M06-2X have been performed with basis sets including cc-pVDZ and cc-pVTZ to achieve accurate structural predictions [15] [19] [21]. These calculations have provided detailed information about equilibrium geometries, electronic structure, and vibrational properties of barium phosphite.

Geometry optimization calculations have revealed stable configurations consistent with experimental crystallographic data, confirming the preference for monoclinic crystal symmetry and the characteristic coordination environments around both barium and phosphorus centers [19] [21]. The computational results validate the Ba-O bond lengths and coordination numbers observed experimentally, while providing additional insights into the electronic charge distribution and bonding character within the compound. Vibrational frequency calculations have successfully reproduced the experimental infrared and Raman spectra, demonstrating the accuracy of the computational models [15] [19].

Hydrogen Bond Acceptor Count

6

Exact Mass

571.632753 g/mol

Monoisotopic Mass

571.632753 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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